molecular formula C11H9F2N3O2 B2401910 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1234981-40-8

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2401910
CAS No.: 1234981-40-8
M. Wt: 253.209
InChI Key: UCRKAXXNXVBXRE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoro Groups: Fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, are employed to introduce the difluoro groups onto the benzamide core.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the difluorobenzamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its fluorinated structure could impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoro groups and the oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Properties

IUPAC Name

3,4-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRKAXXNXVBXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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